5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC15866156
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O3 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H15N3O3/c1-5(2)9(14)11-8-6(3)7(10(15)16)12-13(8)4/h5H,1-4H3,(H,11,14)(H,15,16) |
| Standard InChI Key | HLJQYEXDLVQHJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid, reflecting its substitution pattern . Its canonical SMILES notation, , provides a machine-readable representation of its connectivity . The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms, with the carboxylic acid group introducing polarity and potential hydrogen-bonding capabilities.
Table 1: Key Chemical Identifiers
Crystallographic and Conformational Analysis
While X-ray diffraction data for this specific compound are unavailable, analogous pyrazole-carboxylic acid derivatives exhibit planar ring systems with intramolecular hydrogen bonds between the carboxylic acid and adjacent substituents . The isobutyramido group () likely introduces steric bulk, potentially influencing crystal packing and solubility.
Synthetic Pathways and Challenges
Retrosynthetic Considerations
A plausible synthetic route involves:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
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Carboxylic Acid Introduction: Oxidation of a methyl group or hydrolysis of a nitrile/ester precursor.
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Isobutyramido Functionalization: Amidation of a primary amine intermediate with isobutyryl chloride.
Purification and Characterization
Hypothetically, reverse-phase HPLC or recrystallization from ethanol/water mixtures could purify the crude product. Characterization would require -/-NMR to confirm substituent positions and LC-MS for purity assessment.
Physicochemical Properties and Stability
Predicted Properties
Computational models estimate:
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LogP: ~1.2 (moderate lipophilicity due to methyl and isobutyramido groups)
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pKa: Carboxylic acid proton ≈ 3.5–4.5; amide proton ≈ 14–16 (non-acidic)
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Aqueous Solubility: <1 mg/mL at 25°C, enhanced under basic conditions via deprotonation
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility in DMSO | >10 mM (predicted) | ALOGPS |
| Plasma Protein Binding | 85–90% (predicted) | SwissADME |
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Develop efficient routes with >70% yield and minimal protecting groups.
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Crystallography: Determine solid-state structure to guide drug design.
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ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity.
Collaborative Opportunities
Partnerships with organizations like the National Cancer Institute could facilitate high-throughput screening against cancer cell lines, leveraging the compound’s structural novelty.
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